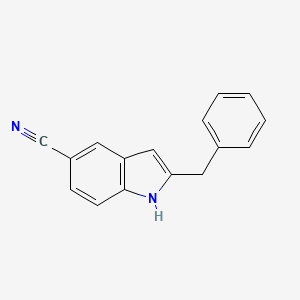

2-benzyl-1H-indole-5-carbonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-benzyl-1H-indole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2/c17-11-13-6-7-16-14(8-13)10-15(18-16)9-12-4-2-1-3-5-12/h1-8,10,18H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKYBDBGOLWABIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC3=C(N2)C=CC(=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10677525 | |

| Record name | 2-Benzyl-1H-indole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179748-04-0 | |

| Record name | 2-Benzyl-1H-indole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Advanced Structural Characterization of 2 Benzyl 1h Indole 5 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of 2-benzyl-1H-indole-5-carbonitrile by mapping its proton and carbon frameworks.

The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to each unique proton in the molecule. The indole (B1671886) N-H proton is expected to appear as a broad singlet at a significantly downfield chemical shift, typically above 11.0 ppm, due to its acidic nature and involvement in hydrogen bonding. The protons on the indole ring system (H-3, H-4, H-6, and H-7) will resonate in the aromatic region, with their specific shifts influenced by the electron-withdrawing nitrile group at C-5 and the benzyl (B1604629) group at C-2. The H-4 and H-6 protons, being ortho to the nitrile group, are expected to be the most deshielded among the indole ring protons. The benzylic methylene (B1212753) protons (CH₂) should appear as a sharp singlet around 4.0-4.5 ppm. The five protons of the benzyl group's phenyl ring will resonate in the aromatic region, typically between 7.20 and 7.40 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted data based on analogous structures and chemical shift theory. Solvent: DMSO-d₆.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| N-H (Indole) | > 11.0 | br s (broad singlet) |

| H-4 (Indole) | ~ 7.9 - 8.1 | d (doublet) |

| H-6 (Indole) | ~ 7.5 - 7.7 | dd (doublet of doublets) |

| H-7 (Indole) | ~ 7.4 - 7.6 | d (doublet) |

| H-3 (Indole) | ~ 6.5 - 6.7 | s (singlet) |

| H-2', H-3', H-4', H-5', H-6' (Benzyl) | ~ 7.20 - 7.40 | m (multiplet) |

| -CH₂- (Benzylic) | ~ 4.0 - 4.5 | s (singlet) |

¹³C NMR Spectral Analysis for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides a complete map of the carbon skeleton. The carbon of the nitrile group (C≡N) is expected to have a characteristic chemical shift in the range of 118-121 ppm. The quaternary carbon C-5, attached to the nitrile, would be found around 102-105 ppm. The other indole carbons (C-2, C-3, C-3a, C-7a) and the carbons of the benzyl group will appear in the aromatic region (approximately 100-145 ppm). The benzylic methylene carbon (-CH₂) signal is predicted to be in the aliphatic region, around 35-40 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted data based on analogous structures and chemical shift theory. Solvent: DMSO-d₆.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (Indole) | ~ 140 - 143 |

| C-3 (Indole) | ~ 100 - 103 |

| C-3a (Indole) | ~ 128 - 130 |

| C-4 (Indole) | ~ 125 - 127 |

| C-5 (Indole) | ~ 102 - 105 |

| C-6 (Indole) | ~ 123 - 125 |

| C-7 (Indole) | ~ 112 - 114 |

| C-7a (Indole) | ~ 137 - 139 |

| C≡N (Nitrile) | ~ 118 - 121 |

| -CH₂- (Benzylic) | ~ 35 - 40 |

| C-1' (Benzyl) | ~ 139 - 141 |

| C-2', C-6' (Benzyl) | ~ 128 - 129 |

| C-3', C-5' (Benzyl) | ~ 128 - 129 |

| C-4' (Benzyl) | ~ 126 - 127 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the proton and carbon signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. Key correlations would be observed between the adjacent aromatic protons on the indole ring (e.g., H-6 and H-7) and within the benzyl group's phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. It would definitively link each proton signal in Table 1 to its corresponding carbon signal in Table 2 (e.g., the benzylic -CH₂- proton signal to the benzylic carbon signal).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons separated by two or three bonds, which is crucial for piecing together the molecular structure. Key HMBC correlations would include:

The benzylic protons (-CH₂) to the indole C-2 and C-3 carbons, confirming the attachment point of the benzyl group.

The indole H-4 proton to the nitrile carbon (C≡N) and the C-5 and C-7a carbons, confirming the substitution pattern on the indole ring.

The indole N-H proton to C-2, C-3, and C-7a.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

IR spectroscopy is used to identify the main functional groups present in the molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Frequencies for this compound Predicted data based on characteristic functional group frequencies.

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |

| Indole N-H | Stretch | ~ 3400 - 3300 |

| Aromatic C-H | Stretch | ~ 3100 - 3000 |

| Nitrile C≡N | Stretch | ~ 2230 - 2210 |

| Aromatic C=C | Stretch | ~ 1600 - 1450 |

The most prominent and diagnostic peaks would be the sharp, strong absorption from the nitrile (C≡N) stretch and the sharp peak corresponding to the N-H stretch of the indole ring.

Mass Spectrometry for Molecular Ion Confirmation and Fragmentation Pathways

Mass spectrometry provides information about the molecular weight and the stability of the molecule and its fragments.

In an EIMS experiment, the molecule is ionized, and the resulting molecular ion (M⁺) and its fragments are detected.

Molecular Ion Peak (M⁺): For this compound (C₁₆H₁₂N₂), the molecular ion peak would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight, approximately 232.10.

Fragmentation Pathways: The fragmentation pattern gives clues to the molecule's structure. A primary and very common fragmentation for benzyl-substituted compounds is the cleavage of the benzylic C-C bond. This would result in the formation of a highly stable benzyl cation (C₇H₇⁺) at m/z 91, which often rearranges to the even more stable tropylium (B1234903) ion. This peak at m/z 91 is typically the base peak (most intense) in the spectrum of benzyl-containing molecules. The other fragment would be the indole-5-carbonitrile radical cation at m/z 141.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. This technique, often utilizing methods like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, can distinguish between compounds that have the same nominal mass but different elemental compositions. mdpi.comrsc.org

For this compound, the molecular formula is C₁₆H₁₂N₂. HRMS provides the experimental exact mass, which can be compared to the theoretically calculated mass. The close agreement between the experimental and calculated values confirms the elemental composition. acs.org The theoretical exact mass of the neutral molecule [M] and its protonated form [M+H]⁺ are fundamental for this analysis.

Table 1: HRMS Data for this compound

| Species | Molecular Formula | Calculated Exact Mass (Da) |

| [M] | C₁₆H₁₂N₂ | 232.1000 |

| [M+H]⁺ | C₁₆H₁₃N₂⁺ | 233.1073 |

Data sourced and adapted from theoretical calculations based on the molecular formula. nih.gov

The precision of HRMS, typically to within 5 parts per million (ppm), provides strong evidence for the molecular formula, differentiating it from other potential isobaric compounds and confirming the successful synthesis of the target molecule. acs.org

X-ray Crystallography for Definitive Solid-State Molecular Structure and Stereochemistry

Single-crystal X-ray diffraction (SCXRD) stands as the gold standard for the unambiguous determination of a molecule's three-dimensional structure in the solid state. rsc.org This powerful technique provides precise coordinates of each atom in the crystal lattice, allowing for the accurate measurement of bond lengths, bond angles, and torsional angles. It is the most reliable method for confirming connectivity and stereochemistry. rsc.org

While X-ray crystallographic data for the specific compound this compound is not available in the reviewed literature, the analysis of a closely related derivative, 2-benzyl-1-(phenylsulfonyl)-1H-indole-5-carbonitrile, illustrates the utility of this method. rsc.org For such molecules, SCXRD would definitively confirm the planar indole ring system, the substitution pattern (benzyl group at position 2 and nitrile group at position 5), and the relative orientation of the benzyl group with respect to the indole core.

In the absence of a specific crystal structure, researchers rely on data from similar indole derivatives to predict molecular packing and intermolecular interactions, such as hydrogen bonding or π–π stacking, which stabilize the crystal structure. researchgate.neteurjchem.comeurjchem.com

Table 2: Representative Crystallographic Data for an Indole Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.743(1) |

| b (Å) | 24.420(1) |

| c (Å) | 11.164(1) |

| β (°) | 102.65(1) |

| Volume (ų) | 2059.7(3) |

| Z | 4 |

Note: This data is for a representative substituted indole derivative and is provided for illustrative purposes to demonstrate the type of information obtained from X-ray crystallography. researchgate.net

Advanced Spectroscopic Techniques for Elucidating Complex Structures

While HRMS confirms the molecular formula, a combination of advanced spectroscopic techniques is required to piece together the complete structural puzzle, especially for complex heterocyclic systems like indoles. nih.govipb.pt

Nuclear Magnetic Resonance (NMR) Spectroscopy is the primary method for determining the connectivity of atoms.

1D NMR (¹H and ¹³C): One-dimensional NMR provides information about the chemical environment of hydrogen and carbon atoms. For this compound, ¹³C NMR data confirms the presence of the expected number of carbon atoms, including those of the indole core, the benzyl group, and the nitrile carbon. rsc.org

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are crucial for establishing the final structure. ipb.pt

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, helping to map out adjacent protons within the indole and benzyl rings.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for connecting the benzyl group to the C2 position of the indole and for confirming the position of the nitrile group at C5 by observing correlations from nearby aromatic protons. nih.gov

Computational Methods , such as Density Functional Theory (DFT), are increasingly used in conjunction with experimental NMR to predict chemical shifts. nih.gov Comparing experimental spectra to DFT-calculated spectra can provide greater confidence in the structural assignment, especially for complex molecules where empirical interpretation may be ambiguous. researchgate.net

These advanced methods, when used in concert, provide a comprehensive and definitive characterization of the molecular structure of this compound, ensuring its identity and purity for any subsequent application.

Computational and Theoretical Investigations of 2 Benzyl 1h Indole 5 Carbonitrile

Quantum Chemical Calculations and Density Functional Theory (DFT) for Electronic Properties

Quantum chemical calculations, particularly those employing DFT, are powerful tools for understanding the electronic characteristics of molecules. These methods allow for the detailed analysis of molecular orbitals, charge distribution, and the prediction of various spectroscopic and reactivity parameters. For indole (B1671886) derivatives, DFT calculations, often using functionals like B3LYP with various basis sets (e.g., 6-311++G(d,p)), have been successfully applied to study their properties. researchgate.netresearchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. youtube.comlibretexts.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its capacity to accept an electron. researchgate.netnih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests higher reactivity and lower stability. nih.gov

The HOMO-LUMO energy gap can be calculated using DFT methods. For example, a study on a related biimidazole compound calculated the HOMO-LUMO gap to be approximately 3.15 eV. nih.gov These calculations provide valuable data on the electronic transitions and reactivity of the molecule. nih.gov

Table 1: Frontier Molecular Orbital (FMO) Data for a Representative Heterocyclic Compound

| Parameter | Energy (eV) |

| HOMO | -6.4320 |

| LUMO | -0.6138 |

| Energy Gap (ΔE) | 5.8182 |

This table presents representative data for a heterocyclic compound, illustrating the typical values obtained from DFT calculations. nih.gov

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.deresearchgate.net The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. researchgate.net Typically, red areas indicate negative electrostatic potential, corresponding to regions rich in electrons and susceptible to electrophilic attack, while blue areas denote positive potential, indicating electron-deficient regions prone to nucleophilic attack. nih.govresearchgate.net

In indole derivatives, the MEP map often reveals that the nitrogen atom of the indole ring and the nitrile group are regions of high electron density (negative potential), making them likely sites for interaction with electrophiles. uni-muenchen.de Conversely, the hydrogen atoms attached to the indole nitrogen and other parts of the molecule often exhibit positive potential. nih.gov This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, and for predicting the regioselectivity of chemical reactions. researchgate.net

Computational methods, particularly DFT, are widely used to predict various spectroscopic parameters, including vibrational frequencies (FT-IR and Raman), and nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.netnih.gov These theoretical predictions, when compared with experimental data, serve to validate the computed molecular structure and provide a more detailed assignment of the spectral signals. researchgate.netbohrium.com

For complex organic molecules like 2-benzyl-1H-indole-5-carbonitrile, theoretical calculations of vibrational spectra can help in assigning the various stretching and bending modes of the functional groups present, such as the C≡N stretch of the nitrile group, the N-H stretch of the indole ring, and the various C-H and C-C vibrations of the aromatic rings. researchgate.net Similarly, the calculation of NMR chemical shifts using methods like the Gauge-Independent Atomic Orbital (GIAO) approach can aid in the precise assignment of proton and carbon signals in the experimental spectra. researchgate.netnih.gov

Reaction Mechanism Studies using Computational Approaches

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, offering insights that are often difficult to obtain through experimental means alone. researchgate.netbeilstein-journals.org By modeling the potential energy surface of a reaction, it is possible to identify key intermediates, transition states, and the energy barriers that govern the reaction rate. mdpi.commasterorganicchemistry.com

A critical aspect of studying reaction mechanisms is the localization of the transition state (TS), which represents the highest energy point along the reaction coordinate. masterorganicchemistry.com Computational methods allow for the geometry optimization of these transient structures and the calculation of their energies. The energy difference between the reactants and the transition state is the activation energy or energy barrier, a key determinant of the reaction's kinetics. masterorganicchemistry.com

For reactions involving indole derivatives, such as C-H functionalization or cycloaddition reactions, computational studies can elucidate the structure of the transition states and the associated energy barriers. nih.gov For instance, in palladium-catalyzed cross-coupling reactions, DFT calculations can model the intermediates and transition states involved in the catalytic cycle, providing a deeper understanding of the reaction pathway. mdpi.com

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a window into the dynamic nature of this compound, revealing its preferred shapes, flexibility, and interactions with its environment.

The structure of this compound is characterized by two main components: the planar indole ring system and the appended benzyl (B1604629) group. The linkage between these two moieties is a single C-C bond, which acts as a rotational axis, bestowing significant conformational flexibility upon the molecule.

Molecular dynamics (MD) simulations can further elucidate the molecule's flexibility. By simulating the atomic motions over time, MD studies can map the conformational landscape and identify the most stable and frequently adopted shapes. These simulations would likely show significant rotational freedom of the benzyl group, while the indole core remains relatively rigid. This flexibility is a key determinant of how the molecule can adapt its shape to fit into the binding sites of various biological targets. acs.org

Table 1: Representative Dihedral Angles in Substituted Indole Analogs

| Compound | Dihedral Angle Description | Angle (°) | Reference |

| 2-Benzyl-6-chloro-1-(4-methylphenyl)-1H-indole-3-carbonitrile | Indole ring vs. Tolyl ring | 86.97 | nih.gov |

| Ethyl 2-benzyl-1-propyl-1H-indole-3-carboxylate | Indole ring vs. Phenyl ring | 80.91 | nih.gov |

| 1-(4-Methoxyphenyl)-2-methyl-1H-indole-3-carbonitrile | Indole ring vs. Methoxyphenyl ring | 58.41 | nih.gov |

The chemical nature of this compound—comprising aromatic rings, a polar nitrile group, and an N-H group capable of hydrogen bonding—governs its interactions with other molecules, including solvents. acs.orgnih.gov

Intermolecular Interactions:

Hydrogen Bonding: The N-H group of the indole ring can act as a hydrogen bond donor, while the nitrogen atom of the nitrile group (C≡N) can act as a hydrogen bond acceptor. nih.gov These interactions are highly directional and play a critical role in molecular recognition and crystal packing. nih.gov

π-Stacking: The electron-rich indole and benzyl rings can engage in π-π stacking interactions with other aromatic systems. These interactions are crucial for binding to aromatic residues in protein active sites.

Hydrophobic Interactions: The benzyl and indole hydrocarbon portions of the molecule contribute to its lipophilicity and can form favorable hydrophobic interactions with nonpolar regions of binding partners. acs.org

C-H···π Interactions: Weak hydrogen bonds can form between C-H bonds (from the benzyl or indole ring) and the face of an aromatic ring. Such interactions have been observed in the crystal packing of analogous indole carbonitriles. nih.gov

Solvent Effects: The surrounding solvent can significantly influence the conformation and reactivity of this compound. acs.org In polar protic solvents like water or ethanol, the molecule's hydrogen bonding capabilities would be prominent, with the solvent forming hydrogen bonds with the indole N-H and the nitrile group. This solvation can stabilize the molecule and influence its preferred conformation. In nonpolar solvents, van der Waals forces and hydrophobic interactions would dominate. The choice of solvent is also critical in synthetic procedures, as it can affect reaction rates and yields by stabilizing or destabilizing reactants, transition states, and products. For instance, studies on Friedel–Crafts reactions of indoles have shown that solvent choice, from polar protic to aprotic, can significantly impact reaction times and yields. acs.org

Molecular Docking and Binding Affinity Predictions for Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second, typically a biological target like a protein or enzyme. These studies are fundamental in drug discovery for identifying potential therapeutic targets and predicting the strength of the interaction.

While specific docking studies for this compound are not widely published, studies on structurally similar indole derivatives provide insight into potential biological targets and their binding pockets. Indole-based molecules are known to target a wide array of proteins due to their versatile structure. nih.govresearchgate.net

Potential targets for indole carbonitriles include:

Kinases: The ATP-binding pocket of kinases is a common target for indole derivatives. The indole scaffold can mimic the adenine (B156593) region of ATP, while substituents can form specific interactions that confer selectivity. nih.gov For example, docking studies of indole-3-carbonitriles against DYRK1A have shown binding within its ATP pocket. nih.gov

DNA Gyrase and Topoisomerase: These enzymes, crucial for bacterial replication, are targets for antibacterial agents. Indole compounds have been shown to bind in the active sites of these enzymes, interfering with their function. semanticscholar.org

Enzymes in Disease Pathways: Indole derivatives have been docked against enzymes like xanthine (B1682287) oxidase (implicated in gout) and various proteins involved in cancer and muscular dystrophy. researchgate.netnih.gov

In these studies, the ligand-receptor binding pocket is typically a well-defined cavity on the protein surface, often hydrophobic in nature but containing key polar residues that can form specific hydrogen bonds. u-strasbg.fr For instance, in the active site of the Ca²⁺-sensing receptor, the binding pocket for allosteric modulators is located within the transmembrane domain bundle, involving residues from multiple transmembrane helices. u-strasbg.fr

The binding affinity of this compound to a biological target is determined by the sum of its interactions within the binding pocket.

Hydrogen Bonding: This is often a critical component for high-affinity binding. For this compound, the indole N-H is a potential hydrogen bond donor to an acceptor residue like aspartate or glutamate. The nitrile nitrogen is a potential hydrogen bond acceptor from a donor residue like arginine or lysine. nih.govnih.gov In docking studies of related indole derivatives against EGFR kinase, the indole N-H was observed to form a key hydrogen bond with the backbone of a methionine residue in the hinge region. researchgate.net

Hydrophobic Interactions: The benzyl group and the indole ring itself provide significant surface area for hydrophobic interactions with nonpolar amino acid residues such as valine, leucine, isoleucine, and phenylalanine. acs.org These interactions are often the primary driving force for binding.

π-Stacking Interactions: The aromatic nature of both the indole and benzyl rings allows for favorable π-π stacking with aromatic residues like phenylalanine, tyrosine, and tryptophan within the binding site. These interactions help to properly orient the ligand and contribute to binding stability. researchgate.net

Table 2: Potential Interacting Residues for Indole Derivatives in Biological Targets

| Target Protein | Interacting Residue | Interaction Type | Reference |

| DYRK1A Kinase | Leu241 | Hydrogen Bond (via water) | nih.gov |

| EGFR Kinase | Met769 | Hydrogen Bond | researchgate.net |

| Ca²⁺-sensing Receptor | Phe688, Trp818 | Aromatic/Hydrophobic | u-strasbg.fr |

| Thrombin | Gly216 | Hydrogen Bond | acs.org |

Molecular docking programs calculate a "docking score," which is an estimate of the binding free energy (ΔG) of the ligand-receptor complex. A more negative score typically indicates a more favorable binding interaction and higher predicted affinity. These scores are invaluable for predicting structure-activity relationships (SAR) before compounds are synthesized.

By docking a series of related compounds, researchers can build SAR models. For example, a study on indole derivatives as xanthine oxidase inhibitors showed that the introduction of specific substituents that formed additional hydrogen bonds or improved hydrophobic contacts led to better docking scores, which correlated with their experimentally measured inhibitory activity (IC₅₀ values). nih.gov

For this compound, a computational SAR study would involve modeling variations of the structure, such as:

Adding substituents to the benzyl ring.

Adding substituents to the indole ring.

Replacing the benzyl group with other functionalities.

The resulting changes in docking scores would predict whether these modifications are likely to enhance or diminish biological activity. For instance, adding a hydroxyl or methoxy (B1213986) group to the benzyl ring could introduce new hydrogen bonding opportunities, potentially leading to a more negative docking score and higher potency. Conversely, a bulky substituent might introduce steric clashes, resulting in a poorer score and lower activity. Such predictive studies are essential for optimizing lead compounds in drug discovery projects. nih.govresearchgate.net

Biological Activities and Mechanistic Insights of 2 Benzyl 1h Indole 5 Carbonitrile and Its Analogs

Enzyme Inhibition and Molecular Target Modulation

The unique structural framework of 2-benzyl-1H-indole-5-carbonitrile serves as a versatile scaffold for designing potent and selective enzyme inhibitors. Its analogs have shown significant inhibitory effects against a range of enzymes implicated in various diseases.

Phosphodiesterase (PDE) Inhibition and Binding Site Interactions

Analogs of this compound have been identified as potent inhibitors of phosphodiesterase type 5 (PDE5), an enzyme that degrades cyclic guanosine (B1672433) monophosphate (cGMP). nih.gov The inhibition of PDE5 is a therapeutic strategy for conditions where elevated cGMP levels are beneficial. nih.gov

Computational analyses and structure-activity relationship studies have provided insights into the binding interactions within the PDE5 catalytic pocket. The cyano group at the 5-position of the indole (B1671886) ring is crucial for potent enzymatic binding, often forming a hydrogen bond with the amino acid residue Gln775. acs.org In some analogs, an amino group establishes a hydrogen bond with Gln817, while an amide carbonyl oxygen can interact with Met816 via a water molecule. acs.org The replacement of an amine group with an amide group in certain indole analogs has been shown to increase PDE5 inhibitory activity by two orders of magnitude. acs.org However, N-alkyl indole derivatives bearing a 3-((3-chloro-4-methoxyphenyl)amino)methyl moiety generally exhibit lower potency, with IC50 values in the low micromolar range. acs.org

Table 1: PDE5 Inhibition by Indole Analogs

| Compound | Modification | IC50 (nM) |

|---|---|---|

| 14a | Amide group instead of amine | 16.11 |

| 5a-g | N-alkyl with 3-((3-chloro-4-methoxyphenyl)amino)methyl | Low µM range |

Data sourced from acs.org

Glycoside Hydrolase (α-glucosidase, α-amylase) Inhibition

Indole derivatives have demonstrated notable inhibitory activity against glycoside hydrolases such as α-glucosidase and α-amylase, which are key enzymes in carbohydrate digestion and glucose metabolism. nih.govresearchgate.net The inhibition of these enzymes can help manage postprandial hyperglycemia, a primary concern in type 2 diabetes. bohrium.comresearchgate.net

Various synthesized indole derivatives have shown significantly lower IC50 values against α-glucosidase compared to the standard drug, acarbose (B1664774). researchgate.netresearchgate.net For instance, certain propanone-substituted indole derivatives have been identified as potent α-glucosidase inhibitors with IC50 values ranging from 4.3 to 43.9 µM, which is several folds more active than acarbose (IC50 = 840 µM). researchgate.net Similarly, 3,3-di(indolyl)indolin-2-one derivatives have shown higher percentage inhibition of α-glucosidase compared to acarbose at the same concentration. nih.gov

Inhibition of α-amylase has also been observed. nih.govmdpi.com Some 6-halogenated 2-aryl-4-methyl-1,2-dihydroquinazoline 3-oxides, which are structurally related to indole compounds, have exhibited dual inhibition of both α-glucosidase and α-amylase. mdpi.com Molecular docking studies suggest that these compounds bind to the active sites of these enzymes, facilitated by electrostatic interactions involving key residues. mdpi.com

Table 2: α-Glucosidase and α-Amylase Inhibition by Indole Analogs

| Compound Type | Target Enzyme | Inhibition |

|---|---|---|

| Propanone-substituted indoles | α-Glucosidase | IC50 = 4.3 - 43.9 µM |

| 3,3-Di(indolyl)indolin-2-ones | α-Glucosidase | Higher % inhibition than acarbose |

| 6-Bromo-2-phenyl-quinazoline-3-oxide | α-Glucosidase | IC50 = 1.08 µM |

| 6-Bromo-2-phenyl-quinazoline-3-oxide | α-Amylase | IC50 = 5.33 µM |

Data sourced from nih.govresearchgate.netmdpi.com

Tyrosinase Enzyme Inhibition Mechanisms

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of great interest for treating hyperpigmentation disorders. nih.govresearchgate.net Indole-based compounds have emerged as effective tyrosinase inhibitors. researchgate.net

Studies on various indole derivatives have revealed different mechanisms of inhibition. For example, a series of 4H-chromene-3-carbonitrile derivatives, which share structural similarities with indole compounds, were synthesized and evaluated. One of the most potent compounds, 2-amino-4-(4-((4-cyanobenzyl)oxy)phenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, was found to be a competitive inhibitor of tyrosinase. nih.gov Kinetic studies confirmed this competitive mechanism, where the inhibitor vies with the substrate for the active site of the enzyme. nih.gov Other indole-thiazolidine-2,4-dione derivatives have been identified as mixed-type tyrosinase inhibitors. researchgate.net

Table 3: Tyrosinase Inhibition by Indole-Related Compounds

| Compound | Inhibition Type | IC50 (µM) |

|---|---|---|

| 6f (4H-chromene-3-carbonitrile analog) | Competitive | 35.38 |

| 5w (Indole-thiazolidine-2,4-dione analog) | Mixed-type | 11.2 |

| Indole-thiourea derivative (4b) | Competitive | 5.9 |

Data sourced from researchgate.netnih.gov

Enoyl-ACP Reductase (InhA) Inhibition in Pathogenic Microorganisms

The enoyl-acyl carrier protein (ACP) reductase, InhA, is a crucial enzyme in the type II fatty acid synthase (FAS-II) system of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. nih.govmdpi.com Inhibition of InhA disrupts the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. nih.gov

Direct inhibitors of InhA are promising candidates for new anti-tuberculosis drugs, as they can circumvent the resistance mechanisms associated with pro-drugs like isoniazid, which require activation by mycobacterial enzymes. nih.gov Research has identified several classes of direct InhA inhibitors, including indole-5-amides. nih.govuniprot.org These compounds bind directly to the enzyme, blocking its function and thereby inhibiting bacterial growth. nih.gov The development of slow, tight-binding inhibitors is a key strategy, as a longer residence time on the target enzyme can correlate with improved in vivo efficacy. nih.gov

Tropomyosin Receptor Kinase (TRK) Inhibition Pathways

The tropomyosin receptor kinases (TRK) are a family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) that play a role in cell differentiation, proliferation, and survival. nih.gov Aberrant activation of TRK receptors is implicated in various cancers, making them an important therapeutic target. nih.govnih.gov

Indole derivatives, specifically those containing a 1H-indole-3-carbonitrile scaffold, have been developed as potent TRK inhibitors. nih.gov These compounds typically function as ATP-competitive inhibitors, binding to the ATP-binding site in the kinase domain of the TRK receptor. nih.gov This binding prevents the phosphorylation of the receptor, which in turn blocks downstream signaling pathways that promote cell growth and survival. nih.govnih.gov Mechanistic studies have shown that these inhibitors can induce cancer cell death by causing cell cycle arrest and triggering apoptosis. nih.gov Some indole derivatives have been designed as dual inhibitors, targeting both TRK and other kinases like cyclin-dependent kinases (CDKs), offering a multi-pronged approach to cancer therapy. nih.gov

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition (Wild-Type and Mutant Forms)

The epidermal growth factor receptor (EGFR) is a tyrosine kinase that, when overexpressed or mutated, can drive the proliferation of cancer cells. tandfonline.comgoogle.com Consequently, EGFR inhibitors are a cornerstone of many cancer therapies. researchgate.net

A variety of indole-based compounds have been synthesized and evaluated as EGFR inhibitors. rsc.org For instance, a series of 5-substituted-3-ethylindole-2-carboxamides were designed as dual inhibitors of EGFR and cyclin-dependent kinase-2 (CDK2). rsc.org The most potent of these compounds demonstrated significant antiproliferative activity with IC50 values against EGFR in the nanomolar range, comparable to the reference drug erlotinib. rsc.org The inhibitory mechanism involves binding to the kinase domain of EGFR, often at the ATP-binding site, similar to established quinazoline-based inhibitors. tandfonline.com The development of dual inhibitors that target both EGFR and other kinases, such as insulin-like growth factor receptor (IGF-1R), is an active area of research aimed at overcoming resistance mechanisms in cancer cells. tandfonline.comresearchgate.net

Table 4: EGFR Inhibition by Indole Analogs

| Compound Series | Target(s) | IC50 (nM) |

|---|---|---|

| 5-substituted-3-ethylindole-2-carboxamides (5c, 5g, 5i, 5j) | EGFR | 85 - 124 |

| 5-substituted-3-ethylindole-2-carboxamides (5c, 5g) | CDK2 | 33 - 46 |

Data sourced from rsc.org

Cellular and Subcellular Mechanistic Studies

The biological effects of this compound and related compounds are rooted in their interactions with fundamental cellular processes. These interactions span the modulation of programmed cell death, control of cell division, antimicrobial actions, and antioxidant effects.

The induction of apoptosis, or programmed cell death, is a critical mechanism for many anticancer agents. Analogs of this compound have been shown to engage with key regulators of this process, particularly the B-cell lymphoma 2 (Bcl-2) family of proteins. This family includes both anti-apoptotic members (like Bcl-2 and Bcl-xL) and pro-apoptotic members (like Bax and Bak), and the ratio between them acts as a rheostat that determines a cell's fate. nih.gov

Studies on various indole derivatives reveal a common mechanism involving the disruption of this delicate balance. For instance, certain spiroindoline compounds have been identified as inhibitors of the anti-apoptotic protein Bcl-2. mdpi.com This inhibition prevents Bcl-2 from sequestering pro-apoptotic proteins, leading to the activation of Bax and Bak. mdpi.com Activated Bax can then oligomerize on the mitochondrial outer membrane, increasing its permeability and triggering the release of cytochrome c. mdpi.com This event initiates a cascade of enzymatic activations, most notably of caspase-3, the primary executioner caspase that dismantles the cell. mdpi.com

Similarly, research on 2,3-arylpyridylindole derivatives has demonstrated their ability to decrease the expression of anti-apoptotic proteins like Bcl-2 and Mcl-1. nih.gov The indole alkaloid evodiamine (B1670323) has been shown to induce apoptosis by concurrently upregulating the expression of the pro-apoptotic protein Bax while decreasing the levels of Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio is a hallmark of the intrinsic apoptosis pathway activation. cjmb.org Therefore, a primary mechanism by which indole-5-carbonitrile analogs exert their effects is by tilting the cellular balance towards apoptosis through the modulation of Bcl-2 family proteins and subsequent activation of the caspase cascade.

Beyond inducing apoptosis, indole-based compounds can halt the uncontrolled division of cancer cells by interfering with the cell cycle. Many indole derivatives function as tubulin polymerization inhibitors. mdpi.com Tubulin is the protein subunit of microtubules, which are essential for forming the mitotic spindle required for chromosome segregation during cell division. By binding to tubulin, these compounds disrupt microtubule dynamics, leading to a failure in mitosis and subsequent cell cycle arrest, most commonly in the G2/M phase. nih.govmdpi.com

Flow cytometry analyses have consistently confirmed this effect for various indole analogs.

Indole-based tubulin inhibitors have been shown to cause a significant accumulation of cells in the G2/M phase. mdpi.com

2,3-Arylpyridylindole derivatives were found to arrest the cell cycle at the G2/M phase at higher concentrations by inhibiting tubulin polymerization. nih.gov

The indole alkaloid Chaetoglobosin G also induces G2/M phase arrest in non-small cell lung cancer cells. nih.gov

Analogs such as pyrrolo-pyrimidine scaffolds have also been documented to cause cell cycle arrest in the G2/M phase in breast cancer cell lines. ekb.eg

This arrest at the G2/M checkpoint prevents the cell from entering mitosis with a compromised spindle, often triggering apoptosis as a downstream consequence. Some derivatives exhibit more complex, concentration-dependent effects. For example, certain 2,3-arylpyridylindoles can induce a G0/G1 phase arrest at lower concentrations before shifting to a G2/M arrest at higher concentrations. nih.gov

The indole scaffold is a key feature in a variety of compounds exhibiting potent antimicrobial properties. The mechanisms of action are diverse and depend on the specific derivative and the target pathogen.

One key mechanism involves the inhibition of essential bacterial enzymes or cellular processes. Docking studies on 3-alkylidene-2-indolone derivatives suggest that their antimicrobial action may stem from interactions with amino acid residues like Thr56, Ile60, and Ser59 in bacterial receptor proteins, potentially disrupting their function. mdpi.com

Structure-activity relationship studies of indole-acrylonitrile derivatives have identified compounds with significant activity against both Gram-positive bacteria (e.g., Staphylococcus aureus, Staphylococcus epidermidis) and Gram-negative bacteria (Escherichia coli), as well as fungi (Candida albicans). mdpi.com The compound 2-(1H-indol-2-yl)-3-(1H-pyrrol-2-yl)acrylonitrile, in particular, has been highlighted as a promising lead structure due to its broad-spectrum activity. mdpi.comnih.gov

The tables below summarize the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) for selected indole-acrylonitrile derivatives against various pathogens.

Table 1: Antibacterial Activity of Indole-Acrylonitrile Analogs (μg/mL)

| Compound | Substituent | S. aureus | S. epidermidis | E. coli |

|---|---|---|---|---|

| 2i | 3-chlorophenyl | 8 (MIC), 16 (MBC) | 8 (MIC), 16 (MBC) | >128 |

| 2q | Pyridin-3-yl | 8 (MIC), 16 (MBC) | 8 (MIC), 16 (MBC) | >128 |

| 2x | Pyrrol-2-yl | 8 (MIC), 32 (MBC) | 32 (MIC), 32 (MBC) | 32 (MIC), 32 (MBC) |

Data sourced from in vitro studies on indole-acrylonitrile derivatives. mdpi.com

Table 2: Antifungal Activity of an Indole-Acrylonitrile Analog (μg/mL)

| Compound | Substituent | C. albicans |

|---|---|---|

| 2s | Thiazol-2-yl | 16 (MIC) |

Data sourced from in vitro studies on indole-acrylonitrile derivatives. mdpi.com

These findings underscore the potential of indole nitriles as versatile antimicrobial agents, with their efficacy being highly dependent on the specific substitutions on the core structure. nih.goveurekaselect.com

Indole derivatives, including analogs of this compound, are recognized for their antioxidant properties. unica.it This activity is primarily attributed to the electron-rich nature of the indole ring system. tandfonline.com The core mechanism involves the donation of an electron or hydrogen atom to neutralize reactive oxygen species (ROS), thereby preventing oxidative damage to vital biomolecules like DNA and lipids. tandfonline.comnih.gov

Two principal pathways are proposed for this free radical scavenging activity:

Hydrogen Atom Transfer (HAT): The N-H group on the indole's pyrrole (B145914) ring can donate a hydrogen atom to a free radical, quenching its reactivity. This process forms a resonance-stabilized indolyl radical, which is relatively stable and less likely to propagate further radical chain reactions. nih.gov

Single Electron Transfer (SET): The electron-rich aromatic system of the indole ring can donate an electron to a free radical, forming a radical cation. tandfonline.comnih.gov This radical cation is also stabilized by resonance across the bicyclic structure.

Studies on 2-phenylindole (B188600) derivatives have shown that these compounds can significantly inhibit lipid peroxidation, a key process in cellular oxidative damage. tandfonline.comnih.gov The antioxidant capacity is often influenced by the substituents on the indole ring. The presence of electron-donating groups can enhance the ability of the indole nucleus to donate an electron or hydrogen atom, thus increasing its antioxidant potency. unica.it This ability to scavenge free radicals positions indole derivatives as protective agents against oxidative stress-related pathologies. researchgate.net

Exploration of Structure-Activity Relationships (SAR) Pertaining to the 2-Benzyl and 5-Carbonitrile Moieties

The biological activity of this compound is intricately linked to its specific chemical architecture. Structure-activity relationship (SAR) studies on analogous compounds have provided critical insights into the roles of the benzyl (B1604629) group at the C-2 position and the carbonitrile group at the C-5 position.

The 2-Benzyl Moiety: The substituent at the C-2 position of the indole ring is crucial for modulating biological activity. Studies on 2-(ortho-substituted benzyl)-indole derivatives as RORγ agonists with antitumor activity revealed that even subtle structural changes on the benzyl ring can lead to opposite biological outcomes (agonist vs. antagonist). nih.gov In the context of HIV fusion inhibitors, SAR studies on bis-indole compounds showed that substitutions on the benzyl ring significantly impact antiviral potency. nih.govacs.org This indicates that the benzyl group is not merely a passive structural element but actively participates in binding to biological targets. Its orientation and electronic properties, governed by its substituents, can fine-tune the compound's affinity and efficacy.

The 5-Carbonitrile Moiety: The substituent at the C-5 position of the indole ring plays a significant role in defining the compound's electronic properties and its interactions with target proteins. The carbonitrile (cyano, -C≡N) group is a potent electron-withdrawing group. SAR studies on 2-aryl-1H-indole inhibitors of the NorA efflux pump in S. aureus have shown that substitution at the C-5 position is critical for activity. researchgate.net Specifically, it was found that replacing other groups with a nitrile group at this position led to the retention of potency, whereas other carbonyl-based electron-withdrawing groups resulted in inactive molecules. researchgate.net This suggests that the specific electronic and steric properties of the 5-carbonitrile group are essential for the desired biological effect in that context. Furthermore, the presence of a cyano group at the 5-position is known to influence properties like solubility and electrophilicity, which are key for a molecule's pharmacokinetic and pharmacodynamic profile.

Natural Occurrence and Biosynthesis of Related Indole Nitriles

While this compound is a synthetic compound, the indole nitrile scaffold is found in nature, most notably in the form of indole-3-acetonitrile (B3204565) (IAN). rsc.org IAN is a key intermediate in the biosynthesis of the plant hormone indole-3-acetic acid (IAA) and certain plant defense compounds like camalexin. nih.govnih.gov

The biosynthesis of IAN is primarily tryptophan-dependent and occurs in both plants and various plant-associated bacteria. nih.govresearchgate.netd-nb.info The established pathway proceeds as follows:

Conversion of Tryptophan to Indole-3-acetaldoxime (IAOx): The initial step involves the conversion of the amino acid L-tryptophan into indole-3-acetaldoxime. In plants, this reaction is catalyzed by cytochrome P450 enzymes, specifically CYP79B2 and CYP79B3. oup.com

Dehydration of IAOx to Indole-3-acetonitrile (IAN): The IAOx intermediate is then dehydrated to form IAN. In Arabidopsis thaliana, this step is catalyzed by another cytochrome P450, CYP71A13. nih.gov In bacteria, enzymes known as aldoxime dehydratases perform this conversion. nih.gov

Once formed, IAN can be further metabolized. In the biosynthesis of the phytohormone IAA, IAN is hydrolyzed by a nitrilase enzyme to directly produce IAA. ebi.ac.uk Alternatively, a two-step process involving a nitrile hydratase and an amidase can convert IAN to IAA via an indole-3-acetamide (B105759) intermediate. pnas.orgresearchgate.net

In the context of plant defense, IAN is a precursor for the phytoalexin camalexin. This pathway involves the conjugation of IAN with glutathione (B108866), a reaction catalyzed by glutathione S-transferase enzymes like GSTF6. nih.gov The natural occurrence and diverse biosynthetic pathways of indole nitriles highlight their fundamental roles in plant growth, development, and defense against pathogens. rsc.org

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-benzyl-1H-indole-5-carbonitrile, and how can purity be optimized?

- Methodological Answer : The Fischer indole synthesis is a foundational approach, involving the reaction of phenylhydrazine with a cyclic ketone or aldehyde under acidic conditions (e.g., HCl or H₂SO₄) to form the indole core . For the 5-cyano substitution, nitrile introduction can be achieved via cyanation reagents (e.g., CuCN) at elevated temperatures. Post-synthetic purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (e.g., ethanol/water) ensures >95% purity. Monitoring by TLC and HPLC (C18 column, acetonitrile/water mobile phase) is critical for yield optimization .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, with distinct signals for the benzyl group (δ 4.3–4.5 ppm for CH₂) and cyano-substituted indole (δ 7.5–8.2 ppm aromatic protons). High-resolution mass spectrometry (HRMS) validates molecular weight (C₁₅H₁₀N₂, MW 218.26). Fourier-transform infrared spectroscopy (FTIR) identifies the nitrile stretch (~2200 cm⁻¹). X-ray crystallography (using SHELX software ) resolves stereochemical ambiguities if single crystals are obtained.

Q. How should this compound be stored to maintain stability in laboratory settings?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (N₂ or Ar) at –20°C to prevent oxidation or hydrolysis. Pre-purge storage vials to minimize moisture. Regularly assess stability via NMR or HPLC to detect degradation products (e.g., hydrolysis to carboxylic acid derivatives) .

Advanced Research Questions

Q. How can computational methods aid in predicting the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model electron density distribution, identifying reactive sites for Suzuki-Miyaura or Buchwald-Hartwig couplings. Molecular docking studies predict interactions with biological targets (e.g., enzyme active sites). Software like Gaussian or Schrödinger Suite optimizes reaction pathways and predicts regioselectivity .

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies in IC₅₀ values or efficacy may arise from assay conditions (e.g., pH, solvent DMSO concentration). Standardize protocols:

- Use a minimum of three biological replicates.

- Include positive controls (e.g., doxorubicin for cytotoxicity).

- Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).

- Cross-validate with orthogonal assays (e.g., fluorescence polarization vs. ELISA) .

Q. How can X-ray crystallography address challenges in structural elucidation of this compound complexes?

- Methodological Answer : Co-crystallize the compound with target proteins (e.g., kinases) using vapor diffusion (hanging-drop method). Resolve diffraction data (λ = 1.5418 Å) with SHELXL for refinement. Anisotropic displacement parameters (ADPs) differentiate static disorder from dynamic motion. For poorly diffracting crystals, synchrotron radiation (e.g., DESY PETRA III) enhances resolution .

Q. What are the best practices for scaling up this compound synthesis without compromising yield?

- Methodological Answer : Transition from batch to flow chemistry for exothermic steps (e.g., cyanation). Optimize parameters:

- Residence time: 10–15 minutes at 80–100°C.

- Catalyst loading: 5 mol% Pd(OAc)₂ with ligand (e.g., XPhos).

- In-line purification via scavenger resins (e.g., QuadraPure™).

- Process Analytical Technology (PAT) monitors reaction progress in real-time .

Data Analysis and Experimental Design

Q. How to design a structure-activity relationship (SAR) study for this compound analogs?

- Methodological Answer :

- Core modifications : Vary benzyl substituents (electron-withdrawing/donating groups).

- Assay selection : Prioritize high-throughput screening (HTS) for initial SAR, followed by SPR for binding kinetics.

- Data analysis : Use multivariate statistics (e.g., PCA) to correlate substituent effects with activity.

- Validation : Synthesize top hits (>50% inhibition at 10 µM) for dose-response curves (IC₅₀ determination) .

Q. What methodologies quantify trace impurities in this compound batches?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.